tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate: is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane core is often used as a bioisosteric replacement for aromatic rings in drug design, enhancing the potency, selectivity, and pharmacokinetic profile of therapeutic agents .
Preparation Methods
The synthesis of tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:
Carbene Insertion: The bicyclo[1.1.1]pentane framework can be synthesized through carbene insertion into the central bond of a bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: Another method involves radical or nucleophilic addition across a [1.1.1]propellane.
These methods require precise reaction conditions, including the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The unique three-dimensional structure of the bicyclo[1.1.1]pentane core allows it to fit into binding sites that are not accessible to flat aromatic rings. This enhances its ability to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate can be compared with other similar compounds, such as:
- tert-butyl 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylate
- tert-butyl 2,2-difluoro-3-ethylbicyclo[1.1.1]pentane-1-carboxylate
- tert-butyl 2,2-difluoro-3-propylbicyclo[1.1.1]pentane-1-carboxylate
These compounds share the bicyclo[1.1.1]pentane core but differ in the substituents attached to the core. The unique properties of this compound, such as its specific three-dimensional structure and functional groups, make it distinct and valuable for various applications .
Properties
CAS No. |
2374238-04-5 |
---|---|
Molecular Formula |
C16H18F2O2 |
Molecular Weight |
280.3 |
Purity |
95 |
Origin of Product |
United States |
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